Cas no 1403984-03-1 (6'-O-Cinnamoyl-8-epikingisidic acid)

6'-O-Cinnamoyl-8-epikingisidic acid structure
1403984-03-1 structure
Product name:6'-O-Cinnamoyl-8-epikingisidic acid
CAS No:1403984-03-1
MF:C25H28O12
MW:520.482628822327
CID:1080700
PubChem ID:56931973

6'-O-Cinnamoyl-8-epikingisidic acid Chemical and Physical Properties

Names and Identifiers

    • 6'-O-Cinnamoyl-8-epikingisidic acid
    • HY-N2721
    • AKOS040761214
    • FS-8819
    • 1403984-03-1
    • CS-0023831
    • 6/'-O-Cinnamoyl-8-epikingisidic acid
    • (1R,4aS,8S,8aS)-1-methyl-3-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxy-4,4a,8,8a-tetrahydro-1H-pyrano[3,4-c]pyran-5-carboxylic acid
    • Inchi: InChI=1S/C25H28O12/c1-12-19-14(9-18(27)35-12)15(23(31)32)10-34-24(19)37-25-22(30)21(29)20(28)16(36-25)11-33-17(26)8-7-13-5-3-2-4-6-13/h2-8,10,12,14,16,19-22,24-25,28-30H,9,11H2,1H3,(H,31,32)/b8-7+/t12-,14-,16-,19-,20-,21+,22-,24+,25+/m1/s1
    • InChI Key: XPUDIJARFNUSHK-YAXUBKDVSA-N
    • SMILES: C[C@@H]1[C@@H]2[C@H](CC(=O)O1)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](COC(=O)/C=C/C4=CC=CC=C4)O3)O)O)O)C(=O)O

Computed Properties

  • Exact Mass: 520.15800
  • Monoisotopic Mass: 520.15807632g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 8
  • Complexity: 909
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 178Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.50±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 804.9±65.0 °C at 760 mmHg
  • Flash Point: 272.5±27.8 °C
  • Solubility: Very slightly soluble (0.52 g/l) (25 º C),
  • PSA: 178.28000
  • LogP: -0.04020
  • Vapor Pressure: 0.0±3.0 mmHg at 25°C

6'-O-Cinnamoyl-8-epikingisidic acid Security Information

6'-O-Cinnamoyl-8-epikingisidic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
ChemFaces
CFN96754-5mg
6'-O-Cinnamoyl-8-epikingisidic acid
1403984-03-1 >=98%
5mg
$238 2023-09-19
Biosynth
DGC98403-1 mg
(1S,4aR,8R,8aR)-1-Methyl-3-oxo-8-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxy-4,4a,8,8a-t etrahydro-1H-pyrano[3,4-c]pyran-5-carboxylic acid
1403984-03-1
1mg
$99.00 2023-01-05
TargetMol Chemicals
TN3184-5 mg
6'-O-Cinnamoyl-8-epikingisidic acid
1403984-03-1 98%
5mg
¥ 1,570 2023-07-11
TargetMol Chemicals
TN3184-5mg
6'-O-Cinnamoyl-8-epikingisidic acid
1403984-03-1
5mg
¥ 1570 2024-07-20
Biosynth
DGC98403-5 mg
(1S,4aR,8R,8aR)-1-Methyl-3-oxo-8-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxy-4,4a,8,8a-t etrahydro-1H-pyrano[3,4-c]pyran-5-carboxylic acid
1403984-03-1
5mg
$321.75 2023-01-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O24940-5 mg
6'-O-Cinnamoyl-8-epikingisidic acid
1403984-03-1
5mg
¥5600.0 2021-09-08
Biosynth
DGC98403-50 mg
(1S,4aR,8R,8aR)-1-Methyl-3-oxo-8-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxy-4,4a,8,8a-t etrahydro-1H-pyrano[3,4-c]pyran-5-carboxylic acid
1403984-03-1
50mg
$1,544.50 2023-01-05
Biosynth
DGC98403-10 mg
(1S,4aR,8R,8aR)-1-Methyl-3-oxo-8-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxy-4,4a,8,8a-t etrahydro-1H-pyrano[3,4-c]pyran-5-carboxylic acid
1403984-03-1
10mg
$514.80 2023-01-05
Biosynth
DGC98403-25 mg
(1S,4aR,8R,8aR)-1-Methyl-3-oxo-8-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxy-4,4a,8,8a-t etrahydro-1H-pyrano[3,4-c]pyran-5-carboxylic acid
1403984-03-1
25mg
$965.25 2023-01-05
A2B Chem LLC
AE60964-5mg
6'-O-Cinnamoyl-8-epikingisidic acid
1403984-03-1 93.0%
5mg
$285.00 2024-04-20

Additional information on 6'-O-Cinnamoyl-8-epikingisidic acid

Recent Advances in the Study of 6'-O-Cinnamoyl-8-epikingisidic Acid (CAS: 1403984-03-1)

6'-O-Cinnamoyl-8-epikingisidic acid (CAS: 1403984-03-1) is a naturally occurring iridoid glycoside derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, primarily isolated from traditional medicinal plants such as Lonicera japonica, exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. Recent studies have focused on elucidating its molecular mechanisms, synthetic pathways, and therapeutic applications, making it a compound of high interest for drug discovery and development.

In a groundbreaking study published in the Journal of Natural Products in 2023, researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural configuration of 6'-O-Cinnamoyl-8-epikingisidic acid. The study highlighted the compound's unique cinnamoyl moiety, which is critical for its bioactivity. Furthermore, molecular docking simulations revealed that this compound exhibits strong binding affinity to key inflammatory mediators such as COX-2 and NF-κB, suggesting its potential as a novel anti-inflammatory agent.

Another significant development was reported in Bioorganic & Medicinal Chemistry Letters, where a team of researchers explored the synthetic routes for 6'-O-Cinnamoyl-8-epikingisidic acid. By utilizing a combination of enzymatic and chemical synthesis, the team achieved a scalable production method with a yield of over 70%. This advancement addresses one of the major challenges in the study of this compound—its limited natural availability—and paves the way for further pharmacological evaluations and clinical trials.

Recent preclinical studies have also shed light on the compound's potential in oncology. A 2024 study published in Cancer Research demonstrated that 6'-O-Cinnamoyl-8-epikingisidic acid selectively inhibits the proliferation of certain cancer cell lines, particularly those associated with breast and colon cancers. The compound was found to induce apoptosis via the mitochondrial pathway, with minimal cytotoxicity to normal cells. These findings underscore its potential as a targeted therapeutic agent with fewer side effects compared to conventional chemotherapy drugs.

Despite these promising results, challenges remain in the development of 6'-O-Cinnamoyl-8-epikingisidic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and formulation optimization need to be addressed in future research. However, the compound's multifaceted bioactivity and the recent advancements in its synthesis and mechanistic understanding position it as a strong candidate for further investigation in the fields of drug discovery and personalized medicine.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.